Phosphine oxide, diphenyl(3-methylbutyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
46941-66-6 |
|---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[3-methylbutyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-15(2)13-14-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
BUOOWRGRHRCBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Tertiary Phosphine Oxides
Oxidative Pathways to Phosphine (B1218219) Oxides
A direct and common method for the synthesis of tertiary phosphine oxides is the oxidation of the corresponding tertiary phosphine. This approach is favored for its simplicity and often high yields.
Controlled Oxidation of Tertiary Phosphines
The oxidation of a tertiary phosphine, in this case, diphenyl(3-methylbutyl)phosphine, represents a straightforward route to the target phosphine oxide. Tertiary phosphines are generally susceptible to oxidation, and various oxidizing agents can be employed for this transformation. Common oxidants include oxygen, hydrogen peroxide, and various peroxides. The reaction is typically exothermic and requires careful control of reaction conditions to prevent over-oxidation or side reactions.
The general transformation can be represented as: (C₆H₅)₂P(CH₂CH₂CH(CH₃)₂) + [O] → (C₆H₅)₂P(O)(CH₂CH₂CH(CH₃)₂)
The choice of oxidant and reaction conditions is crucial for a clean and efficient conversion. For instance, air oxidation can be slow and may lead to a mixture of products, while stronger oxidants need to be handled with care.
Hydrogen Peroxide Adduct Formation and Decomposition
Hydrogen peroxide is a widely used and environmentally benign oxidant for the conversion of tertiary phosphines to their corresponding oxides. The reaction often proceeds through the formation of a phosphine-hydrogen peroxide adduct, which then decomposes to yield the phosphine oxide and water.
This two-step conceptual process can be illustrated as follows:
Adduct Formation: (C₆H₅)₂P(CH₂CH₂CH(CH₃)₂) + H₂O₂ → (C₆H₅)₂P(OH)(OOH)(CH₂CH₂CH(CH₃)₂)
Decomposition: (C₆H₅)₂P(OH)(OOH)(CH₂CH₂CH(CH₃)₂) → (C₆H₅)₂P(O)(CH₂CH₂CH(CH₃)₂) + H₂O
The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or an alcohol, at controlled temperatures to manage the exothermicity of the reaction. In some cases, the intermediate adduct is not isolated but is formed in situ and proceeds directly to the final product. For instance, a procedure for the purification of 3-methyl-1-phenylphospholene oxide involves the addition of hydrogen peroxide to oxidize residual phosphines, highlighting its utility in such transformations. orgsyn.org
Carbon-Phosphorus Bond Formation Strategies
Palladium-Catalyzed C-P Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of C-P bonds, offering a powerful tool for the synthesis of a wide array of organophosphorus compounds, including tertiary phosphine oxides. ethz.ch These reactions typically involve the coupling of a phosphorus-containing nucleophile with an organic electrophile. Phosphine oxides themselves can act as stabilizing ligands for palladium catalysts in cross-coupling reactions. nih.gov
A prominent method for the synthesis of triarylphosphine oxides and related compounds is the palladium-catalyzed arylation of secondary phosphine oxides, such as diphenylphosphine (B32561) oxide. wikipedia.org This reaction, often referred to as a Hirao coupling, can be conceptually extended to the synthesis of unsymmetrical tertiary phosphine oxides.
To synthesize diphenyl(3-methylbutyl)phosphine oxide via this route, one would conceptually react diphenylphosphine oxide with a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a palladium catalyst and a base.
The generalized reaction is: (C₆H₅)₂P(O)H + Br-CH₂CH₂CH(CH₃)₂ + Pd catalyst + Base → (C₆H₅)₂P(O)(CH₂CH₂CH(CH₃)₂) + H-Base⁺Br⁻
This method allows for the direct installation of the 3-methylbutyl group onto the phosphorus center of the readily available diphenylphosphine oxide. The choice of palladium catalyst, ligands, and base is critical for achieving high efficiency and selectivity.
Table 1: Key Reactants and Products in the Synthesis of Diphenyl(3-methylbutyl)phosphine oxide
| Compound Name | Molecular Formula | Role in Synthesis |
| Diphenyl(3-methylbutyl)phosphine | C₁₇H₂₁P | Starting material for oxidation |
| Diphenyl(3-methylbutyl)phosphine oxide | C₁₇H₂₁PO | Target Product |
| Hydrogen Peroxide | H₂O₂ | Oxidizing Agent |
| Diphenylphosphine oxide | C₁₂H₁₁PO | Starting material for C-P coupling |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | Alkylating agent in C-P coupling |
| Palladium Catalyst | Varies | Catalyst for C-P coupling |
While the use of haloarenes is common, other electrophiles such as aryl nonaflates (nonafluorobutanesulfonates) can also be employed in palladium-catalyzed cross-coupling reactions to form C-P bonds. Aryl nonaflates are highly reactive electrophiles and can be effective coupling partners in situations where the corresponding halides are less reactive.
Conceptually, the synthesis of an aryl-substituted phosphine oxide could proceed by coupling a secondary phosphine oxide with an aryl nonaflate. While not directly applicable to the aliphatic substitution required for diphenyl(3-methylbutyl)phosphine oxide, this methodology is a powerful tool within the broader context of tertiary phosphine oxide synthesis. The general principle involves the oxidative addition of the palladium catalyst to the aryl nonaflate, followed by transmetalation with the deprotonated secondary phosphine oxide and subsequent reductive elimination to yield the tertiary phosphine oxide.
This highlights the versatility of palladium catalysis in accommodating a range of electrophilic partners for the construction of diverse phosphine oxide structures.
Copper-Catalyzed Arylation and Alkylation
Copper catalysis has emerged as a powerful tool for the formation of phosphorus-carbon bonds due to its low cost, low toxicity, and unique reactivity compared to other transition metals. acs.orgnih.gov
The catalytic synthesis of P-chiral phosphine derivatives is a significant challenge in chemistry. A noteworthy advancement is the copper-catalyzed enantioselective arylation of secondary phosphine oxides (SPOs) using diaryliodonium salts. nih.govnih.gov This method provides access to a wide range of P-chiral tertiary phosphine oxides with high levels of enantiomeric excess. nih.gov The reaction is believed to proceed through a putative Cu(III)-aryl intermediate. nih.gov
This strategy is demonstrated on a broad scope of substrates and furnishes products that are valuable as P-chiral catalysts and ligands. nih.govnih.gov For instance, the arylation of various alkyl- and aryl-substituted secondary phosphine oxides with different diaryliodonium salts proceeds in high yields and enantioselectivities. nih.govacs.org
Table 1: Examples of Copper-Catalyzed Enantioselective Arylation of SPOs This table is representative of the general reaction and not specific to the synthesis of diphenyl(3-methylbutyl)phosphine oxide.
| SPO Substrate (R-P(O)H-Ph) | Diaryliodonium Salt | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| R = Methyl | Diphenyliodonium triflate | Methyl-diphenylphosphine oxide | 95 | 94 | nih.gov |
| R = Ethyl | Diphenyliodonium triflate | Ethyl-diphenylphosphine oxide | 96 | 95 | nih.gov |
| R = tert-Butyl | Diphenyliodonium triflate | tert-Butyl-diphenylphosphine oxide | 98 | >99 | nih.gov |
| R = Phenyl | (4-Methoxyphenyl)phenyliodonium triflate | (4-Methoxyphenyl)diphenylphosphine oxide | 92 | 96 | nih.gov |
Conceptually, the synthesis of an enantiomerically enriched form of diphenyl(3-methylbutyl)phosphine oxide could be envisioned starting from chiral (3-methylbutyl)phenylphosphine oxide and a phenylating agent via a kinetic resolution process.
Copper catalysis is also effective in mediating the alkylation of P-H compounds through radical pathways. These reactions can involve the coupling of phosphorus-centered radicals with alkyl radicals. nih.gov For the synthesis of diphenyl(3-methylbutyl)phosphine oxide, a plausible route involves the reaction of diphenylphosphine oxide with a suitable 3-methylbutyl radical precursor.
Copper(I) complexes have been developed to catalyze the alkylation of diphenylphosphine. nih.gov For example, catalysts such as [Cu(triphos)(NCMe)][PF6] can effectively promote the reaction between diphenylphosphine and alkyl halides in the presence of a base. nih.gov The proposed mechanism involves the deprotonation of a copper-phosphine complex to form a nucleophilic phosphido intermediate, which then attacks the alkyl halide. nih.gov
While this method often applies to the synthesis of phosphines, subsequent oxidation can readily convert the tertiary phosphine product to the corresponding phosphine oxide.
Nickel-Catalyzed P(O)-C(sp²) Coupling with (Hetero)aryl Halides
Nickel catalysis provides a valuable alternative to palladium for the formation of P-C(sp²) bonds, particularly with more accessible and less reactive (hetero)aryl chlorides. rsc.orgrsc.org A general approach for C-P bond formation involves the cross-coupling of aryl halides with compounds like diphenylphosphine oxide using a catalyst such as [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). nih.gov
This methodology is robust, tolerating a variety of functional groups and proceeding under milder conditions than classic methods like the Arbuzov reaction. nih.gov The catalytic cycle is believed to involve the in situ reduction of the Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. nih.gov While this method is designed for creating P-Aryl bonds, it is fundamental to synthesizing the diphenylphosphine oxide starting material itself from chlorobenzene (B131634) and a suitable phosphorus source. More advanced nickel-catalyzed methods have also enabled the atroposelective coupling of ortho-(chloro)arylphosphine oxides with ortho-(bromo)arylethers, showcasing the power of this approach for constructing complex chiral ligands. nih.gov
Table 2: Nickel-Catalyzed Coupling of Diphenylphosphine Oxide with Aryl Chlorides This table is representative of the general reaction and not specific to the synthesis of diphenyl(3-methylbutyl)phosphine oxide.
| Aryl Chloride | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | NiCl₂(dppp) / K₃PO₄ | (4-Tolyl)diphenylphosphine oxide | 92 | nih.govresearchgate.net |
| 4-Chloroanisole | NiCl₂(dppp) / K₃PO₄ | (4-Methoxyphenyl)diphenylphosphine oxide | 89 | nih.govresearchgate.net |
| 2-Chloropyridine | NiCl₂(dppp) / K₃PO₄ | (2-Pyridyl)diphenylphosphine oxide | 85 | nih.gov |
| 1-Chloronaphthalene | NiCl₂(dppp) / K₃PO₄ | (1-Naphthyl)diphenylphosphine oxide | 90 | nih.gov |
Metal-Free P-Arylation Using Hypervalent Iodine Reagents
To circumvent the use of transition metals, methods employing hypervalent iodine reagents, such as diaryliodonium salts, have been developed for P-arylation. researchgate.net These reactions function as an electrophilic aryl-transfer to the nucleophilic phosphorus center of a secondary phosphine or its conjugate base. researchgate.net The process can be used to synthesize triarylphosphines, which can then be oxidized in a one-pot procedure to the corresponding triarylphosphine oxides. researchgate.net
This metal-free approach works under mild conditions, often using a simple base like potassium tert-butoxide in a solvent like DMSO. researchgate.net While primarily demonstrated for P-arylation, the underlying principle of using hypervalent iodine reagents highlights a move towards more sustainable synthetic practices. nih.govnih.govacs.org The reaction is not limited to P-C bond formation and has been successfully applied to the arylation of a variety of other nucleophiles. nih.govacs.org
Hydrophosphination Reactions Leading to Phosphine Oxide Products
Radical-Mediated Hydrophosphination
The direct addition of a P-H bond across a carbon-carbon double bond, known as hydrophosphination, is one of the most atom-economical methods for creating P-C bonds. Radical-mediated hydrophosphination is particularly effective for this transformation. This process typically involves the generation of a phosphinoyl radical from a secondary phosphine oxide, which then adds to an alkene.
For the synthesis of diphenyl(3-methylbutyl)phosphine oxide, this method is highly direct. The reaction would involve the addition of diphenylphosphine oxide to 3-methyl-1-butene. The reaction is typically initiated by radical initiators (like AIBN or peroxides) or by photoirradiation. The addition follows an anti-Markovnikov selectivity, yielding the target compound where the phosphorus atom is attached to the terminal carbon of the original alkene. This method avoids the need for pre-functionalized starting materials, making it a highly efficient synthetic strategy.
Nickel-Catalyzed Remote Hydrophosphination
Nickel-catalyzed remote hydrophosphination has emerged as a powerful method for the synthesis of tertiary phosphine oxides from simple alkenes and secondary phosphine oxides. This strategy leverages a nickel-hydride catalyst that facilitates the isomerization of a carbon-carbon double bond along an alkyl chain ("chain-walking") to a thermodynamically favored position, followed by a hydrophosphination event. bohrium.comsemanticscholar.org For the synthesis of diphenyl(3-methylbutyl)phosphine oxide, this method would involve the reaction of diphenylphosphine oxide with an appropriate isomer of methyl-butene, such as 3-methyl-1-butene.
The catalytic cycle is initiated by the in situ generation of a nickel-hydride species from a nickel(II) precatalyst and a secondary phosphine oxide (SPO) ligand under reductive conditions. bohrium.comsemanticscholar.org This active catalyst then coordinates to the alkene. Through a series of reversible migratory insertions and β-hydride eliminations, the double bond "walks" along the carbon chain. The hydrophosphination step, or the addition of the P-H bond across the double bond, can then occur. Recent studies have demonstrated β-selective remote hydrophosphination, where the phosphinyl group is installed at the position beta to a directing group on the substrate. semanticscholar.orgresearchgate.net
While specific literature detailing the nickel-catalyzed remote hydrophosphination to produce diphenyl(3-methylbutyl)phosphine oxide is not prevalent, the general applicability of the method allows for a proposed reaction scheme. The reaction would likely employ a nickel(II) precatalyst, a secondary phosphine oxide (in this case, diphenylphosphine oxide), and a base. bohrium.comchemrxiv.org
Table 1: Proposed General Conditions for Nickel-Catalyzed Hydrophosphination
| Component | Role | Example |
|---|---|---|
| Nickel Precatalyst | Source of Nickel | NiCl₂ |
| Ligand / P-Source | P-H bond donor | Diphenylphosphine oxide |
| Alkene | Substrate | 3-methyl-1-butene |
| Base | Promoter | NaOtBu |
Note: This table represents a generalized protocol based on existing methodologies for similar substrates. semanticscholar.orgresearchgate.net Optimization would be required for the specific synthesis of diphenyl(3-methylbutyl)phosphine oxide.
Catalytic Asymmetric Synthesis of P-Chiral Phosphine Oxides
The creation of P-chiral phosphine oxides, where the phosphorus atom is the stereogenic center, is of significant interest for applications in asymmetric catalysis and materials science. rsc.orgnih.gov Catalytic asymmetric methods provide an efficient route to these valuable compounds. However, the application of these methods to the specific synthesis of P-chiral diphenyl(3-methylbutyl)phosphine oxide is not documented in the reviewed scientific literature. The following sections describe general strategies.
Desymmetrization of Prochiral Tertiary Phosphine Oxides
Desymmetrization is a powerful strategy for asymmetric synthesis. researchgate.net This approach involves a prochiral starting material—a molecule with a plane of symmetry but which can be made chiral in a single chemical step. For phosphine oxides, a suitable precursor would contain a prochiral phosphorus atom bonded to two identical, reactive groups. A chiral catalyst then selectively promotes the reaction of only one of these two groups, breaking the symmetry and inducing chirality at the phosphorus center. rsc.orgmdpi.com
For example, prochiral diethynylphosphine oxides have been successfully desymmetrized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with chiral pyridinebisoxazoline (PYBOX) ligands. rsc.orgrsc.org This reaction converts one of the two identical ethynyl (B1212043) groups into a triazole, rendering the phosphorus atom stereogenic with high enantioselectivity. rsc.org While this demonstrates the principle, a suitable prochiral precursor for diphenyl(3-methylbutyl)phosphine oxide is not readily apparent, and this methodology has not been reported for its synthesis.
Kinetic Resolution of Tertiary Phosphine Oxides
Kinetic resolution is a fundamental technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers). In a catalytic kinetic resolution, a chiral catalyst preferentially reacts with one enantiomer of the racemate at a faster rate than the other. nih.gov This allows for the separation of the slower-reacting enantiomer and the chiral product, both in enantioenriched form. researchgate.netnih.gov
This strategy has been applied to various racemic tertiary phosphine oxides. rsc.orgnih.govacs.org For instance, rhodium-catalyzed conjugate addition to racemic phosphindole oxides has been used to resolve them, yielding both the P-stereogenic phosphindane oxide product and the unreacted phosphindole oxide starting material with high enantiomeric excess. nih.gov Similarly, copper-catalyzed reactions have been employed in the kinetic resolution of racemic ethynylphosphine oxides. rsc.orgnih.gov
For this method to be applied to diphenyl(3-methylbutyl)phosphine oxide, a racemic sample of the compound would be subjected to a reaction with a chiral catalyst. The catalyst would need to effectively discriminate between the (R) and (S) enantiomers. To date, no study describing the kinetic resolution of diphenyl(3-methylbutyl)phosphine oxide has been found in the scientific literature.
Synthesis via In Situ Generated o-Quinone Methides
A recently developed methodology allows for the synthesis of certain tertiary phosphine oxides through the reaction of diphenylphosphine oxide with o-quinone methides (o-QMs). nih.gov These highly reactive o-QMs are generated in situ from precursors like 2-(1-tosylalkyl)phenols under basic conditions. The secondary phosphine oxide then undergoes a phospha-Michael addition to the o-QM intermediate. nih.gov
This method is efficient for producing phosphine oxides containing a (2-hydroxyphenyl)methyl moiety attached to the phosphorus atom. The general structure of the product is a diarylmethyl phosphine oxide bearing a hydroxyl group on one of the aryl rings. This synthetic route is structurally specific and is not suitable for the synthesis of diphenyl(3-methylbutyl)phosphine oxide, as the 3-methylbutyl group cannot be formed from an o-QM precursor.
Spectroscopic and Structural Elucidation of Phosphine Oxide Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Multinuclear NMR is indispensable for the unambiguous identification and structural confirmation of diphenyl(3-methylbutyl)phosphine oxide.
³¹P NMR: As the most direct method for observing the phosphorus center, ³¹P NMR is highly informative. For tertiary phosphine (B1218219) oxides, the ³¹P chemical shift typically appears in the downfield region of the spectrum. youtube.com Compounds such as alkyldiphenylphosphine oxides generally exhibit signals in the range of δ 29 to 33 ppm. rsc.org For instance, the related compound methyldiphenylphosphine (B73815) oxide shows a ³¹P chemical shift at approximately 21.5 ppm. rsc.org The specific resonance for diphenyl(3-methylbutyl)phosphine oxide would be expected within this characteristic range, influenced by the electronic and steric effects of the 3-methylbutyl group.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For diphenyl(3-methylbutyl)phosphine oxide, one would expect to see distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the 3-methylbutyl chain. The aromatic protons typically appear as complex multiplets in the δ 7.4-7.8 ppm range. rsc.org The protons on the carbon adjacent to the phosphorus atom would show coupling to the ³¹P nucleus, resulting in a doublet of doublets.
¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton. The phenyl carbons show characteristic signals, with the carbon atom directly bonded to phosphorus (C-ipso) exhibiting a large coupling constant (¹J(P-C)), often around 98-101 Hz. rsc.orgacs.org The ortho, meta, and para carbons also display smaller P-C coupling constants. rsc.org The signals for the 3-methylbutyl group would appear in the aliphatic region of the spectrum, with the carbon atoms also showing coupling to the phosphorus nucleus.
P-Stereogenicity Analysis: Diphenyl(3-methylbutyl)phosphine oxide is a P-stereogenic compound, meaning the phosphorus atom is a chiral center. NMR spectroscopy is a powerful tool for analyzing the stereochemical purity of such compounds. nih.gov The enantiomers of a P-stereogenic phosphine oxide are indistinguishable by standard NMR. However, if they are converted into diastereomers, for example, by reaction with a chiral reagent, these diastereomers will have distinct NMR spectra. acs.orgnih.gov This allows for the determination of diastereomeric and, consequently, enantiomeric excess (ee). For example, ³¹P NMR analysis of diastereomeric alkoxyphosphonium salts formed during asymmetric oxidation has been used to probe stereoselection at the phosphorus center. acs.org
Table 1: Typical NMR Data for Alkyldiphenylphosphine Oxides
Solid-state NMR (ssNMR) provides valuable structural information for phosphine oxides in the solid phase, particularly for materials where single crystals for XRD are not available. cdnsciencepub.com It is especially useful for studying phosphine oxides that have been immobilized on a solid support, such as silica. researchgate.net
In ³¹P solid-state NMR, the number of distinct resonances can indicate the number of crystallographically non-equivalent molecules within the crystal's unit cell. cdnsciencepub.comresearchgate.net Furthermore, ssNMR allows for the measurement of the chemical shift anisotropy (Δσ), which describes the orientation dependence of the chemical shift. The chemical shift anisotropy for phosphine oxides is typically large, in the range of 150-200 ppm, reflecting the asymmetric electronic environment of the phosphorus nucleus due to the P=O bond. cdnsciencepub.com This parameter is sensitive to the local geometry and intermolecular interactions, providing a probe for the structure of surface-bound species. researchgate.net
The chemical shifts observed in NMR spectra are sensitive to the electronic environment, which can be altered by intermolecular interactions such as hydrogen bonding. DFT studies have shown that it is possible to establish correlations between the ³¹P NMR chemical shift of a phosphine oxide and the energy and geometry of the hydrogen bonds it forms. rsc.org When the oxygen atom of the P=O group acts as a hydrogen bond acceptor, a change in the ³¹P chemical shift is observed. This change can be correlated with the strength of the hydrogen bond and the distance between the oxygen and the hydrogen donor (O···H distance). rsc.org Such correlations allow NMR to be used as a spectroscopic tool to estimate the energy of non-covalent interactions involving the phosphine oxide group. rsc.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying key functional groups.
The most prominent feature in the vibrational spectrum of a phosphine oxide is the P=O stretching vibration (ν(P=O)). msu.edu
Infrared (IR) Spectroscopy: In the IR spectrum, the P=O stretch gives rise to a very strong absorption band. For tertiary phosphine oxides like triphenylphosphine (B44618) oxide, this band typically appears in the 1180-1200 cm⁻¹ region. okstate.edunist.gov The exact frequency is sensitive to the nature of the substituents on the phosphorus atom. More importantly, the P=O bond is highly polar, making it a strong hydrogen bond acceptor. Intermolecular interactions, especially hydrogen bonding to the phosphoryl oxygen, cause a significant red shift (a decrease in wavenumber) of the ν(P=O) band. rsc.orgresearchgate.net The magnitude of this shift can be correlated with the strength of the hydrogen bond, making IR spectroscopy a powerful method for studying complexation and solvation effects. rsc.orgresearchgate.net
Raman Spectroscopy: The P=O stretch is also active in Raman spectroscopy. While often weaker than in the IR spectrum, its analysis can provide complementary information.
The sensitivity of the P=O stretching frequency to its environment makes vibrational spectroscopy a valuable tool for probing intermolecular forces affecting diphenyl(3-methylbutyl)phosphine oxide. rsc.orgnih.gov
Table 2: Characteristic P=O Stretching Frequencies
X-ray Diffraction (XRD) Structural Studies
In the crystal structure of triphenylphosphine oxide, the phosphorus atom adopts a distorted tetrahedral geometry. rsc.org The P=O bond is significantly shorter than the P-C bonds, reflecting its double bond character. The phenyl groups are arranged in a propeller-like conformation. Similar structural features are expected for diphenyl(3-methylbutyl)phosphine oxide, with the 3-methylbutyl group occupying one of the positions around the central phosphorus atom. X-ray studies are also crucial for determining the packing of molecules in the crystal lattice and identifying any intermolecular interactions, such as C-H···O hydrogen bonds. researchgate.netnih.gov
Table 3: Typical Structural Parameters for Tertiary Phosphine Oxides (from XRD)
Single Crystal X-ray Analysis for Solid-State Molecular Architectures
In the context of phosphine oxides, SCXRD studies reveal a characteristic tetrahedral geometry around the central phosphorus atom. For instance, in the structurally related tert-butyl-diphenyl-phosphine oxide, the phosphorus atom exhibits a distorted tetrahedral configuration. nih.gov The crystal structure of such compounds is often stabilized by a network of intermolecular interactions that dictate the packing of molecules in the solid state. These interactions can significantly influence the material's bulk properties.
While a specific single-crystal X-ray structure for diphenyl(3-methylbutyl)phosphine oxide is not available in the reviewed literature, data from analogous compounds allows for an informed prediction of its solid-state architecture. It is anticipated that the diphenyl(3-methylbutyl)phosphine oxide molecule would also adopt a distorted tetrahedral geometry around the phosphorus center. The crystal packing would likely be influenced by weak intermolecular forces involving the phenyl rings and the alkyl chain.
Table 1: Representative Crystallographic Data for a Related Phosphine Oxide
| Parameter | tert-butyl-diphenyl-phosphine oxide |
| Chemical Formula | C₁₆H₁₉OP |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.983 (2) |
| b (Å) | 16.345 (3) |
| c (Å) | 18.034 (4) |
| β (°) | 98.45 (3) |
| Volume (ų) | 2906.0 (10) |
| P=O Bond Length (Å) | 1.490 (1) |
| Data sourced from a study on tert-butyl-diphenyl-phosphine oxide and is provided for comparative purposes. nih.gov |
Investigation of P=O Bond Lengths and Intermolecular Interactions (e.g., Lone Pair–π, Hydrogen Bonding)
The phosphoryl (P=O) bond is a cornerstone of phosphine oxide chemistry, and its length provides insight into the electronic environment of the phosphorus atom. The typical P=O bond length in phosphine oxides ranges from approximately 1.44 Å to 1.52 Å. mdpi.com Variations within this range can often be attributed to the nature of the substituents on the phosphorus atom and the presence of intermolecular interactions.
Intermolecular forces play a critical role in the supramolecular chemistry of phosphine oxides. The oxygen atom of the P=O group is a potent hydrogen bond acceptor, readily participating in hydrogen bonding with suitable donor molecules. mdpi.com Furthermore, lone pair–π interactions, where the lone pair of electrons on the phosphoryl oxygen interacts with the π-system of an aromatic ring, can also be a significant structure-directing force. mdpi.com
In a theoretical study of 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, it was observed that differences in P=O bond lengths between two independent molecules in the asymmetric unit were rationalized by the presence of distinct intermolecular hydrogen bonding environments. mdpi.com For diphenyl(3-methylbutyl)phosphine oxide, it is expected that the P=O bond length would fall within the typical range and that the crystal structure would be influenced by a combination of van der Waals forces and potentially weak C-H···O hydrogen bonds and lone pair-π interactions involving the phenyl groups. The flexibility of the 3-methylbutyl group might also lead to different packing motifs compared to more rigid phosphine oxides.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is an indispensable tool for the molecular characterization of organophosphorus compounds, providing precise molecular weight determination and structural information through fragmentation analysis.
Ultra-High Resolution Mass Spectrometry (HRMS) for Complex Mixture Analysis
Ultra-high resolution mass spectrometry (HRMS) is particularly powerful for the analysis of complex mixtures, as it can distinguish between ions with very similar mass-to-charge ratios. This capability is crucial for the unambiguous identification of compounds in intricate matrices. Techniques like time-of-flight (TOF) mass spectrometry, often coupled with electrospray ionization (ESI), are commonly used. For instance, LC-ESI-TOF-MS has been used to detect triphenylphosphine oxide in foodstuff extracts, demonstrating the sensitivity and specificity of HRMS in identifying organophosphorus compounds. researchgate.net For diphenyl(3-methylbutyl)phosphine oxide, HRMS would be the method of choice for accurate mass determination, yielding a theoretical [M+H]⁺ ion that can be used to confirm its elemental composition. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Organophosphorus Compound Analysis
Both LC-MS and GC-MS are workhorse techniques for the separation and identification of organophosphorus compounds. chemimpex.com The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte.
GC-MS is well-suited for volatile and thermally stable compounds. nih.gov A predicted GC-MS spectrum for a structurally similar compound, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, indicates that such molecules can be analyzed by this method. hmdb.ca For diphenyl(3-methylbutyl)phosphine oxide, GC-MS analysis would likely proceed with a 5% phenyl methyl siloxane column, which is suitable for a wide range of chemical substances. nih.gov
LC-MS is advantageous for less volatile or thermally labile compounds. The use of reversed-phase chromatography coupled with a mass spectrometer allows for the separation and detection of a broad range of phosphine oxides. researchgate.net This technique would be highly applicable to the analysis of diphenyl(3-methylbutyl)phosphine oxide, particularly in complex sample matrices where prior separation is essential.
Table 2: Mass Spectrometry Data for a Related Phosphine Oxide
| Compound | Ionization Mode | Theoretical m/z ([M+H]⁺) | Observed m/z |
| Triphenylphosphine oxide | ESI+ | 279.0933 | 279.0934 |
| Data sourced from a study on triphenylphosphine oxide and is provided for comparative purposes. researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Phosphorus Oxidation State Determination in Materials
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. mdpi.com Specifically, the X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination environment of the phosphorus atom.
While there are no specific XAS studies reported for diphenyl(3-methylbutyl)phosphine oxide, the technique has been successfully applied to study phosphine-ligated gold clusters. mdpi.com In these studies, XAS at the P K-edge could provide direct evidence for the +5 oxidation state of phosphorus in the phosphine oxide. This is inferred from the energy of the absorption edge, which shifts to higher energies with increasing oxidation state. Therefore, XAS could be a valuable tool to confirm the oxidation state of phosphorus in materials functionalized with diphenyl(3-methylbutyl)phosphine oxide, especially in cases where the phosphorus environment might be altered due to interactions with a substrate or other components of a composite material.
Mechanistic Investigations and Reactivity Studies of Phosphine Oxides
Elucidation of Reaction Mechanisms in Carbon-Phosphorus Bond Formations
The formation of the carbon-phosphorus (C–P) bond in tertiary phosphine (B1218219) oxides, such as diphenyl(3-methylbutyl)phosphine oxide, is a cornerstone of organophosphorus chemistry. The synthesis of this specific unsymmetrical tertiary phosphine oxide can be achieved through well-established reaction mechanisms, primarily the Michaelis-Arbuzov rearrangement and reactions involving organometallic reagents like Grignard reagents.
Michaelis-Arbuzov Rearrangement: This method is a highly reliable route for creating C-P bonds. The synthesis of an analogous compound, allyldiphenylphosphine (B1266624) oxide, illustrates this pathway. The process begins with the preparation of an appropriate phosphinite ester, such as methyl diphenylphosphinite. okstate.edu This ester then reacts with an alkyl halide, in this case, 1-bromo-3-methylbutane. The reaction proceeds via a quasi-phosphonium intermediate that subsequently undergoes rearrangement, involving the cleavage of an oxygen-carbon bond of the ester and the formation of the stable phosphoryl (P=O) group, yielding the final tertiary phosphine oxide product. This method is often preferred due to its generally clean conversion and manageable reaction conditions. okstate.edu
Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, have also emerged as powerful tools for C-P bond formation, particularly for creating aryl-P bonds. nih.gov These reactions typically couple aryl halides or sulfonates with P(O)-H compounds like secondary phosphine oxides. nih.gov While not a direct route to diphenyl(3-methylbutyl)phosphine oxide, this methodology is fundamental to the synthesis of the diarylphosphine oxide precursors required for other synthetic routes.
Table 1: Comparison of Synthetic Routes for C-P Bond Formation
| Method | Reactants | General Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Michaelis-Arbuzov | Diphenylphosphinite ester + Alkyl halide | Nucleophilic attack by P(III) on alkyl halide, followed by rearrangement | Good yields, clean reaction | Requires synthesis of phosphinite ester |
| Grignard Reaction | Diphenylphosphinic chloride + Grignard reagent | Nucleophilic attack by Grignard reagent on P(V) | Utilizes readily available starting materials | Potential for side reactions (e.g., Grignard coupling) |
| Hirao Coupling | Aryl halide/sulfonate + Secondary Phosphine Oxide | Palladium-catalyzed cross-coupling | High functional group tolerance | Primarily for aryl-P bonds, requires catalyst |
Mechanisms and Stereoselectivities of Phosphine Oxide Reductions
The reduction of tertiary phosphine oxides to their corresponding phosphines is a critical transformation, as phosphines are ubiquitous ligands in catalysis. The strength of the P=O bond makes this reduction challenging, often requiring harsh reagents. However, modern methods using silanes have been developed that offer greater chemoselectivity and stereospecificity. nih.govrsc.org
The reduction of a chiral phosphine oxide can proceed with either retention or inversion of the configuration at the phosphorus center, depending on the reducing agent and the mechanism. semanticscholar.org For instance, the use of 1,3-diphenyl-disiloxane (DPDS) has been shown to be a powerful and chemoselective reductant for both secondary and tertiary phosphine oxides. nih.gov Studies on chiral phosphine oxides have demonstrated that this reduction proceeds with retention of configuration. nih.gov The mechanism is believed to differ from classical silane (B1218182) reductions and may involve an enhanced oxophilic competition pathway. nih.govrsc.org
The addition of a catalytic amount of a Brønsted acid can further accelerate the reduction, in some cases allowing the reaction to proceed at room temperature. nih.gov The differential reactivity observed between sterically hindered and unhindered phosphine oxides suggests that steric effects are a crucial factor in the rate of reduction. nih.gov
Table 2: Reducing Agents for Phosphine Oxides
| Reducing Agent | Typical Conditions | Stereochemistry | Key Features |
|---|---|---|---|
| LiAlH₄ | High temperatures | Varies | Powerful, but lacks chemoselectivity |
| Trichlorosilane (HSiCl₃) | Often with a base | Inversion | Common, but reagent is corrosive |
| Phenylsilane (PhSiH₃) | High temperatures | Retention | Milder than HSiCl₃ |
| 1,3-Diphenyl-disiloxane (DPDS) | 110 °C or RT with acid catalyst | Retention | Highly chemoselective, rapid reaction |
Radical-Mediated Reaction Pathways Involving Phosphine Oxide Species
Phosphine oxides can participate in radical reactions, typically through the formation of a phosphinoyl radical. While diphenyl(3-methylbutyl)phosphine oxide itself is stable, related secondary phosphine oxides, like diphenylphosphine (B32561) oxide (DPPO), can generate the diphenylphosphinoyl radical [Ph₂P(O)•] under radical-initiating conditions. researchgate.net This radical can then undergo addition to unsaturated compounds such as alkenes and alkynes in hydrophosphinoylation reactions. researchgate.net
The generation of the phosphinoyl radical can be initiated by various methods, including the use of triethylborane (B153662) (Et₃B) or through photo-initiation. researchgate.net Phosphorus-centered radicals are generally more reactive than phosphinoyl radicals. researchgate.net The radical addition of DPPO to various unsaturated systems provides a mild and efficient route to functionalized tertiary phosphine oxides. researchgate.net
Tertiary phosphines can also mediate radical reactions through single-electron-transfer (SET) processes, generating phosphine-centered radical species. rsc.org While this chemistry focuses on the trivalent phosphorus compounds, the resulting phosphine oxides are the thermodynamic products of many of these transformations.
Ligand-to-Metal Charge Transfer Processes in Photoreactions
Ligand-to-metal charge transfer (LMCT) is a photochemical process where irradiation with light promotes an electron from a ligand-based orbital to a metal-based orbital. nih.govsemanticscholar.org This creates an excited state that can initiate chemical reactions, such as the homolysis of a metal-ligand bond. nih.govsemanticscholar.org
While phosphine oxides like diphenyl(3-methylbutyl)phosphine oxide are generally considered poor ligands compared to their phosphine counterparts, they can coordinate to metal centers. In the context of photoreactions, a complex containing a phosphine oxide ligand could potentially undergo LMCT. However, this process is more commonly studied for complexes with more easily oxidized ligands, such as halides or carboxylates. nih.govrsc.org For example, nickel(III) trihalide complexes supported by diphosphine ligands undergo photoelimination of a halogen radical via an LMCT excited state. nih.govsemanticscholar.org Similarly, visible-light-induced LMCT in NiCl₂(PPh₃)₂ can generate a Ni(I) species and a chlorine radical, which can then participate in cross-coupling reactions to form tertiary phosphine oxides. rsc.org
The energy of the LMCT transition is dependent on the metal, its oxidation state, and the nature of the ligands. semanticscholar.org While direct studies on the LMCT photochemistry of diphenyl(3-methylbutyl)phosphine oxide complexes are not prevalent, the principles derived from related systems suggest that such processes could be engineered.
Thermodynamic and Kinetic Analysis of Phosphine Oxide Transformations
The thermodynamic and kinetic analysis of reactions involving phosphine oxides is crucial for understanding their reactivity and for optimizing reaction conditions. The defining feature of a phosphine oxide is the strong P=O bond, which has a high bond dissociation energy, making its cleavage thermodynamically challenging.
Computational studies, often using Density Functional Theory (DFT), are frequently employed to investigate the energetics of these reactions. For example, DFT calculations have been used to compare the stability of isomers formed in three-component reactions involving secondary phosphine oxides, revealing that energy differences can be small (e.g., ~1.0 kcal/mol), influencing product distribution. nih.gov
Kinetic studies of ion-molecule reactions involving radical ions have been modeled using statistical reaction-rate theory (RRKM-ME). rsc.org Such models can predict reaction rate coefficients and show their sensitivity to the energetics of pre-reactive complexes and transition states. rsc.org For the reduction of phosphine oxides, Arrhenius analysis has shown that the activation barrier for reduction by DPDS is significantly lower than for other silane-based systems, explaining its higher efficiency. nih.gov
Reactivity of Secondary Phosphine Oxides via Tautomeric Equilibria (Oxide vs. Phosphinous Acid Forms)
The compound in focus, diphenyl(3-methylbutyl)phosphine oxide, is a tertiary phosphine oxide. It lacks a hydrogen atom directly bonded to the phosphorus center and therefore does not exhibit the tautomeric equilibrium characteristic of secondary phosphine oxides (SPOs).
This tautomerism is a critical aspect of the chemistry of SPOs, which exist in a dynamic equilibrium between the pentavalent phosphine oxide form [R₂P(O)H] and the trivalent phosphinous acid form [R₂P-OH]. mdpi.comrsc.orgub.edu
R₂P(O)H ⇌ R₂P-OH (Oxide Form) ⇌ (Phosphinous Acid Form)
The position of this equilibrium is highly sensitive to the nature of the substituents on the phosphorus atom and the solvent. mdpi.comnih.gov Electron-donating groups tend to favor the pentavalent oxide form, which is generally the more stable tautomer. mdpi.comnih.gov Conversely, strong electron-withdrawing groups shift the equilibrium toward the trivalent phosphinous acid form. mdpi.comresearchgate.net
This tautomerism is the source of the dual reactivity of SPOs. While they are air-stable due to the predominance of the oxide form, they can react as trivalent phosphorus compounds via the minor phosphinous acid tautomer. rsc.orgub.edu This is particularly important in coordination chemistry, where coordination to a metal center can shift the equilibrium towards the phosphinous acid, allowing it to act as a P(III) ligand. rsc.orgnih.gov The direct intramolecular proton transfer between the two forms has a high activation barrier, suggesting that the interconversion is often facilitated by intermolecular processes or catalysts. researchgate.net
Probing Phosphine Oxidation Chemistry in Constrained Environments (e.g., Metal-Organic Frameworks)
Confining chemical reactions within well-defined microenvironments, such as the pores of metal-organic frameworks (MOFs), can significantly alter their outcomes. researchgate.net The oxidation of phosphines to phosphine oxides is a reaction that can be studied in such constrained systems.
MOFs can be designed to incorporate phosphine ligands as part of their structural linkers. researchgate.netresearchgate.net These embedded phosphines can be oxidized to phosphine oxides. Alternatively, phosphine oxides themselves can be anchored onto supports like multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com This strategy is particularly useful for reactions where a phosphine is used as a reagent and is converted to a phosphine oxide byproduct (e.g., Wittig, Staudinger, or Mitsunobu reactions). Immobilizing the phosphine oxide allows for easy separation from the reaction products and subsequent reduction to regenerate the catalytic phosphine, creating a more sustainable catalytic cycle. mdpi.com
The constrained environment of a MOF can influence the reactivity of encapsulated phosphine complexes. For example, the steric bulk imposed by the framework can lead to modified reactivity or selectivity in catalytic processes. researchgate.net While specific studies on the oxidation of diphenyl(3-methylbutyl)phosphine within a MOF are not detailed in the provided literature, the general principles of using constrained environments to control phosphorus chemistry are well-established. researchgate.netresearchgate.net
Coordination Chemistry and Ligand Design with Phosphine Oxides
Phosphine (B1218219) Oxide Ligands in Transition Metal Catalysis
Transition metal complexes containing phosphine oxide ligands are significant in various catalytic processes. The ligands typically bind to metal centers through the oxygen atom, acting as hard Lewis bases. wikipedia.org This coordination can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. While many phosphine oxides are used, specific examples in catalysis often involve common derivatives like triphenylphosphine (B44618) oxide or functionalized bidentate phosphine oxides. wikipedia.orgwikipedia.org
Nickel-Catalyzed Reactions, including Alkene Isomerization and Hydrophosphination
Nickel catalysis is a robust area where phosphine ligands and their corresponding oxides play a role. For instance, nickel-catalyzed coupling reactions of arylboronic acids with H-phosphine oxides are known to produce triarylphosphine oxides. organic-chemistry.org The hydrophosphination of alkenes is another key method for creating tertiary phosphines, which are precursors to phosphine oxide ligands. mdpi.com However, a specific examination of the literature reveals no documented use of diphenyl(3-methylbutyl)phosphine oxide as a ligand or product in nickel-catalyzed alkene isomerization or hydrophosphination reactions.
Palladium-Catalyzed Radical Cross-Couplings with Visible-Light Activated Ligands
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Some methods involve the use of a combination of a photosensitizer and a palladium catalyst to facilitate cross-coupling reactions. organic-chemistry.org While phosphine oxides can be synthesized via palladium-catalyzed reactions, there is no specific mention in the reviewed literature of diphenyl(3-methylbutyl)phosphine oxide being employed as a visible-light activated ligand in palladium-catalyzed radical cross-couplings.
Copper-Catalyzed Transformations
Copper complexes with phosphine oxide ligands have found utility in various chemical transformations. The design of specific phosphine ligands is crucial for creating effective copper catalysts. mdpi.com Research into the coordination chemistry of phosphine oxides has included copper complexes, often to characterize the ligand's binding properties. mdpi.com Despite the broad scope of copper catalysis, there is no specific information available on the application of diphenyl(3-methylbutyl)phosphine oxide in copper-catalyzed reactions.
Scandium, Hafnium, Zirconium, Cobalt, and Cerium Complexes for Diverse Catalytic Processes
Phosphine oxides form stable complexes with a range of metals, including lanthanides and other early transition metals. wikipedia.orgstaffs.ac.uk These complexes are explored for various applications, from catalysis to materials science. For example, lanthanide nitrate (B79036) complexes with phosphine oxides like triphenylphosphine oxide and diphenylmethylphosphine oxide have been synthesized and structurally characterized. staffs.ac.uk The coordination chemistry of phosphine oxides with metals like In(III), La(III), Pr(III), Nd(III), Er(III), and Pu(IV) has also been investigated. nih.gov However, a review of the literature did not yield specific studies involving complexes of diphenyl(3-methylbutyl)phosphine oxide with scandium, hafnium, zirconium, cobalt, or cerium for catalytic purposes.
Chiral Phosphine Oxide Ligands in Asymmetric Catalysis and Enantioselective Transformations
Chiral phosphine oxides are valuable as ligands in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. The development of synthetic routes to chiral phosphine ligands is an active area of research, sometimes involving the use of chiral phosphine oxides as precursors or auxiliaries. cardiff.ac.uk The synthesis of chiral phosphine oxides can be achieved through various methods, including the use of chiral synthons. cardiff.ac.uk The diphenyl(3-methylbutyl)phosphine oxide molecule itself is not chiral. For it to be used in asymmetric catalysis, a chiral center would need to be introduced into its structure. There are no documented instances of a chiral variant of diphenyl(3-methylbutyl)phosphine oxide being used in asymmetric catalysis or enantioselective transformations.
Coordination Modes and Binding Affinities of Phosphoryl Groups to Metal Centers
The coordination of a phosphine oxide to a metal center occurs through the phosphoryl oxygen atom. wikipedia.org Upon coordination, the P=O bond length typically elongates slightly, which is consistent with the stabilization of the P⁺-O⁻ resonance structure. wikipedia.org The geometry at the phosphorus atom remains tetrahedral. wikipedia.org Phosphine oxides are considered hard Lewis bases and therefore form more stable complexes with hard Lewis acidic metal centers. wikipedia.org While these principles are general for all phosphine oxides, specific quantitative data on the binding affinity, bond lengths, and angles for complexes of diphenyl(3-methylbutyl)phosphine oxide are not available in the surveyed literature. The bulky 3-methylbutyl group would be expected to have a significant steric influence on the coordination environment compared to simpler alkyl or aryl substituents.
Compound Data
Table 1: Properties of Selected Phosphine Oxides
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Phosphine oxide, diphenyl(3-methylbutyl)- | C₁₇H₂₁OP | 270.32 | Not available |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 154-158 |
| Methyl(diphenyl)phosphine oxide | C₁₃H₁₃OP | 216.22 | 111-115 chemimpex.comchemsynthesis.comtcichemicals.com |
| Diphenylphosphine (B32561) oxide | C₁₂H₁₁OP | 202.19 | 56-57 wikipedia.org |
A Scarcity of Specific Research Hinders a Detailed Catalytic Profile of Diphenyl(3-methylbutyl)phosphine Oxide
A comprehensive analysis of the specific catalytic applications of phosphine oxide, diphenyl(3-methylbutyl)- is currently hampered by a lack of dedicated research in the scientific literature. While the broader class of phosphine oxides is widely recognized for its utility in coordination chemistry and as ligands in various catalytic processes, specific data on the diphenyl(3-methylbutyl) derivative remains elusive. Consequently, a detailed discussion on the impact of substituent effects, solvents, and additives on its catalytic efficiency cannot be constructed with the required scientific rigor and data-backed evidence.
The general principles of coordination chemistry suggest that the isobutyl group in diphenyl(3-methylbutyl)phosphine oxide would exert both steric and electronic effects that could modulate the catalytic activity of a metal center. The electron-donating nature of the alkyl group could, for instance, increase the electron density on the phosphoryl oxygen, potentially enhancing its coordination to a metal. However, without specific studies, any such claims remain speculative.
Similarly, the choice of solvent is known to be a critical parameter in catalysis, influencing reaction rates and selectivities by stabilizing transition states or affecting catalyst solubility. Additives, too, can play a crucial role, acting as co-catalysts, promoters, or inhibitors. While general trends for phosphine oxide-mediated catalysis exist, the specific interplay of these factors with diphenyl(3-methylbutyl)phosphine oxide as a ligand is not documented.
The absence of research articles and empirical data directly investigating the catalytic behavior of diphenyl(3-methylbutyl)phosphine oxide means that interactive data tables and detailed research findings, as requested, cannot be generated. The scientific community has yet to publish studies that would allow for a thorough and authoritative discussion on this specific compound's role in catalysis.
Applications in Chemical Separations and Advanced Materials Science
Advanced Materials Science Applications
Functionalization of Gold Nanoparticles and Influence of Ligand Structure on Stability
Currently, there is no available research data or scientific literature detailing the use of Phosphine (B1218219) oxide, diphenyl(3-methylbutyl)- as a ligand for the functionalization of gold nanoparticles. While other phosphine oxide derivatives have been studied for their role in stabilizing gold nanoparticles, specific findings regarding the influence of the diphenyl(3-methylbutyl)phosphine oxide structure on nanoparticle stability, size, and aggregation have not been published. Consequently, no data tables on particle size, stability over time, or comparative performance can be provided for this specific compound.
Phosphine Oxide Porous Organic Polymers (POPs) for Electrocatalysis
There are no research findings on the synthesis or application of porous organic polymers (POPs) that incorporate Phosphine oxide, diphenyl(3-methylbutyl)- as a monomer or functional group for electrocatalysis. The development of phosphine oxide-based POPs is an area of interest for creating catalytic materials, particularly for reactions like the hydrogen evolution reaction. However, studies have focused on polymers constructed from other phosphine oxide monomers. Research specifically detailing the use of diphenyl(3-methylbutyl)phosphine oxide in the framework of POPs and evaluating their subsequent electrocatalytic performance is not present in the current body of scientific literature. Therefore, data on surface area, pore capacity, or catalytic efficiency for such a material is unavailable.
Theoretical and Computational Chemistry of Phosphine Oxides
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to predict the electronic structure and molecular geometry of phosphine (B1218219) oxides. DFT calculations can determine key geometric parameters such as bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.
For instance, in a typical tertiary phosphine oxide like triphenylphosphine (B44618) oxide, the P=O bond is of particular interest. Computational analyses have shown that this bond is short and polar. wikipedia.org The nature of the P=O bond has been a subject of debate, with modern computational studies, supported by molecular orbital theory, favoring a dative bond representation over models involving d-orbital participation. wikipedia.org In the crystal structure of trivinylphosphine (B117729) oxide, the experimentally determined P=O bond length is 1.486 (2) Å, which is shorter than the sum of the single-bond radii of phosphorus and oxygen, indicating a double bond character. mdpi.com DFT calculations using the M062X functional with a 6-311++G(d,p) basis set have been shown to reproduce experimental bond lengths and angles with good accuracy. mdpi.com
A DFT study on 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide revealed two independent molecules in the asymmetric unit with slightly different P=O bond lengths, a phenomenon investigated through further computational analysis. nih.gov Such studies highlight the sensitivity of DFT in capturing subtle structural variations.
Illustrative Geometric Parameters of Phosphine Oxides from DFT Calculations
| Compound | Method/Basis Set | P=O Bond Length (Å) | C-P-C Angle (°) | O=P-C Angle (°) |
| Trivinylphosphine oxide | M062X/6-311++G(d,p) | 1.486 (calc.) | 106.5-107.8 (calc.) | 111.2-113.8 (calc.) |
| 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide | - | 1.481(3) / 1.499(3) (exp.) | - | - |
Note: The data presented is for illustrative purposes and is based on the specified phosphine oxide derivatives, not diphenyl(3-methylbutyl)phosphine oxide.
Computational Studies of Reaction Mechanisms and Stereoselectivity
Computational studies are instrumental in mapping the intricate pathways of chemical reactions involving phosphine oxides. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and understand the origins of stereoselectivity.
For example, DFT simulations were employed to investigate the kinetic and thermodynamic aspects of the nucleophilic addition reactions of trivinylphosphine oxide. mdpi.com These studies helped in understanding its polymerization mechanisms, revealing a pseudo-Michael addition reaction pathway with a four-membered ring transition state. mdpi.com The activation energies for the steps involved were calculated to be 18.63 kcal/mol and 17.3 kcal/mol, providing quantitative insights into the reaction kinetics. mdpi.com
In another instance, the development of a palladium-catalyzed mono-oxidation of bidentate phosphines to their corresponding mono-oxides was aided by stoichiometric studies that helped to piece together the catalytic cycle. acs.org This cycle was shown to involve the formation of a Pd(0) species and the phosphine monoxide, followed by chelation-driven ligand exchange and reoxidation of the palladium center. acs.org
Quantum-Chemical Calculations for Thermodynamic and Spectroscopic Parameters
Quantum-chemical calculations are routinely used to predict the thermodynamic and spectroscopic properties of molecules. Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy are crucial for determining the feasibility and spontaneity of reactions. Spectroscopic parameters, including vibrational frequencies (IR and Raman) and electronic absorption wavelengths (UV-Vis), are vital for characterizing molecules and comparing theoretical predictions with experimental data.
A study on rare-earth complexes with two different phosphine oxides highlighted the correlation between thermodynamic properties, molecular structures, and solubility. nih.gov It was found that a small sum of the enthalpy of fusion and phase transition, along with a low melting point, is desirable for high solubility. nih.gov
Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of phosphine oxides. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compounds. For example, in a study of tin(IV) fluoride (B91410) complexes of phosphine oxides, the vibrational absorption bands were identified by IR spectroscopy and confirmed the presence of different functional groups. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis in Photoreactions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their behavior in photoreactions. It allows for the calculation of electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states.
TD-DFT calculations have been used to investigate the electronic absorption spectra of novel acyl phosphine oxides designed as photoinitiators for radical polymerization. mdpi.com These calculations, performed at the MPW1PW91/6-31G* level of theory, helped to understand why the new compounds exhibited enhanced absorption in the 350–410 nm range compared to benchmark phosphine oxides. mdpi.com The analysis of TD-DFT output files provides information on excitation energies, emission wavelengths, and oscillator strengths, which correlate with the intensity of absorption. youtube.com
In a study on a disilver complex with a phosphine oxide ligand, TD-DFT calculations revealed that the low-energy absorption bands originate from electronic transitions between the HOMO, localized on the silver-phosphine fragment, and several LUMOs of π*(aryl) character. acs.org
Illustrative TD-DFT Data for a Generic Phosphine Oxide
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S1 | 3.50 | 354 | 0.01 |
| S2 | 3.85 | 322 | 0.25 |
| S3 | 4.10 | 302 | 0.05 |
Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation.
Molecular Modeling for Ligand Design and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. For phosphine oxides, these methods are particularly useful in ligand design for catalysis and in understanding their conformational preferences.
Phosphine oxides are known to act as ligands for transition metals, typically binding through the oxygen atom. wikipedia.org Molecular mechanics and DFT calculations can be used to model the coordination of phosphine oxide-containing ligands to metal centers. For example, the coordination of phosphine oxide decorated dibenzofuran (B1670420) platforms with various metal ions was studied, and the observed bidentate chelation modes were found to be consistent with results from molecular mechanics computations. nih.gov
Conformational analysis helps to identify the most stable three-dimensional arrangement of a molecule. For a molecule like diphenyl(3-methylbutyl)phosphine oxide, with its flexible 3-methylbutyl group, conformational analysis would be crucial to determine the preferred spatial orientation of the alkyl chain relative to the diphenylphosphine (B32561) oxide moiety. This, in turn, influences its packing in the solid state and its interaction with other molecules.
Future Research Directions and Emerging Challenges in Phosphine Oxide Chemistry
Development of Novel and Environmentally Benign Synthetic Routes
The synthesis of phosphine (B1218219) oxides, including diphenyl(3-methylbutyl)phosphine oxide, traditionally involves the oxidation of the corresponding phosphines. wikipedia.org While effective, this often generates byproducts. A significant area of future research lies in the development of more sustainable and atom-economical synthetic methods.
A major challenge in phosphorus chemistry is the reduction of the highly stable P=O bond, which is crucial for recycling phosphine oxides back to valuable phosphine ligands. acs.org Current methods often require harsh conditions and stoichiometric reducing agents. acs.orgresearchgate.net Future research will likely focus on catalytic deoxygenation processes. Recent advancements include P(III)/P(V)=O redox catalysis, which uses a cyclic organophosphorus catalyst and a mild reducing agent like phenylsilane, avoiding harsh reagents. acs.org Another promising approach is mechanochemistry, which has been shown to enable the solvent-free deoxygenation of phosphine oxides in air, offering a greener alternative to traditional solution-based methods. rsc.org The development of such methods for diphenyl(3-methylbutyl)phosphine oxide would enhance its utility and sustainability.
Furthermore, exploring solvent-free reaction conditions, such as those achievable through microwave irradiation, presents another avenue for environmentally friendly synthesis of phosphine oxide derivatives. researchgate.net The application of these green chemistry principles to the synthesis of asymmetrically substituted phosphine oxides like diphenyl(3-methylbutyl)phosphine oxide is a key area for future investigation.
Table 1: Comparison of Deoxygenation Methods for Phosphine Oxides
| Method | Reductant/Catalyst | Conditions | Advantages | Challenges |
| Traditional | LiAlH4, Silanes | Harsh, Stoichiometric | Effective for many substrates | Poor atom economy, safety concerns |
| P(III)/P(V) Redox Catalysis | P-catalyst, PhSiH3 | Mild, Catalytic | High efficiency, broad scope acs.org | Catalyst sensitivity and cost |
| Mechanochemistry | Hydrosilanes, Phosphoric acid additive | Solvent-free, Air | Rapid, high yields, green rsc.org | Scalability, specialized equipment |
Expansion of Catalytic Applications and Design of Advanced Ligand Systems
Phosphine oxides are increasingly recognized for their role as ligands in transition-metal catalysis. nih.govresearchgate.netresearchgate.netcapes.gov.br The phosphoryl group's oxygen atom can coordinate to metal centers, influencing the catalyst's electronic properties and stability. bohrium.comresearchgate.net For a molecule like diphenyl(3-methylbutyl)phosphine oxide, the combination of bulky phenyl groups and a flexible 3-methylbutyl group could offer unique steric and electronic properties as a ligand.
Future research will likely explore the use of such phosphine oxides in a wider range of catalytic reactions. While their application in palladium-catalyzed cross-coupling reactions is established, there is potential for their use in other transformations like hydroformylation, hydrogenation, and polymerization. bohrium.com The design of advanced ligand systems could involve incorporating the diphenyl(3-methylbutyl)phosphine oxide moiety into more complex molecular architectures, such as bidentate or polydentate ligands, to enhance catalytic activity and selectivity.
The development of chiral phosphine oxides for asymmetric catalysis is another significant frontier. nih.gov Synthesizing an enantiomerically pure form of diphenyl(3-methylbutyl)phosphine oxide could lead to new catalysts for stereoselective transformations. The steric bulk of the 3-methylbutyl group could play a crucial role in creating a well-defined chiral pocket around the metal center.
In-Depth Mechanistic Elucidation of Complex Organophosphorus Transformations
A deeper understanding of the reaction mechanisms involving phosphine oxides is crucial for the rational design of new catalysts and reactions. While significant progress has been made, many transformations involving organophosphorus compounds are complex, with multiple potential pathways. nih.govnih.govmdpi.com
For diphenyl(3-methylbutyl)phosphine oxide, future mechanistic studies could focus on its role in catalytic cycles. This would involve identifying the active catalytic species, understanding the coordination of the phosphine oxide to the metal center, and elucidating the elementary steps of the reaction, such as oxidative addition and reductive elimination. tcichemicals.com Computational methods, particularly Density Functional Theory (DFT), will be instrumental in modeling reaction pathways and transition states, providing insights that are often difficult to obtain experimentally. nih.gov
Investigating the potential for P(III)/P(V)=O redox cycling in reactions catalyzed by systems derived from diphenyl(3-methylbutyl)phosphine oxide is another important research direction. acs.org This catalytic strategy, which involves the phosphine oxide as a pre-catalyst that is reduced in situ, could open up new synthetic possibilities.
Innovative Material Design and Functionalization Utilizing Phosphine Oxide Scaffolds
The unique properties of the phosphine oxide group, including its high polarity and thermal stability, make it an attractive building block for functional materials. tandfonline.comacs.org The incorporation of diphenyl(3-methylbutyl)phosphine oxide into polymeric structures or onto surfaces could lead to materials with novel properties.
One promising area is the development of porous organic polymers (POPs) functionalized with phosphine oxide groups. nih.gov These materials can be used to support metal catalysts, combining the advantages of homogeneous and heterogeneous catalysis. nih.govmdpi.com The diphenyl(3-methylbutyl)phosphine oxide moiety could provide specific binding sites for metal ions within the porous framework. nih.gov
Furthermore, phosphine oxides are being explored for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs). tandfonline.com The electronic properties and steric bulk of the substituents on the phosphorus atom can be tuned to control the luminescent properties of the material. tandfonline.com The specific combination of phenyl and 3-methylbutyl groups in diphenyl(3-methylbutyl)phosphine oxide could be advantageous in this context. There is also potential for its use in developing advanced proton exchange membranes for fuel cells, where the phosphine oxide group can contribute to proton conductivity and dimensional stability. acs.org
Table 2: Potential Material Applications of Diphenyl(3-methylbutyl)phosphine oxide
| Material Type | Potential Role of Diphenyl(3-methylbutyl)phosphine oxide | Desired Properties |
| Porous Organic Polymers (POPs) | Functional building block for metal coordination nih.gov | High surface area, catalytic activity, recyclability |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material tandfonline.com | High quantum yield, thermal stability, tunable emission |
| Proton Exchange Membranes | Functional group in polymer backbone acs.org | High proton conductivity, chemical and thermal stability |
| Nanocomposites | Surface ligand for nanoparticles nih.gov | Controlled growth, stability, and catalytic activity |
Advancements in Computational and Spectroscopic Characterization Methodologies
The continued development of advanced analytical techniques is essential for progress in phosphine oxide chemistry. For a molecule like diphenyl(3-methylbutyl)phosphine oxide, a combination of spectroscopic and computational methods will be crucial for its characterization and the study of its interactions.
31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphorus compounds. mdpi.comrsc.orgethz.ch Future research could involve using 31P NMR to probe the coordination of diphenyl(3-methylbutyl)phosphine oxide to metal centers or its interactions in biological systems. mdpi.com Changes in the 31P chemical shift can provide valuable information about the electronic environment of the phosphorus atom. acs.org
Infrared (IR) spectroscopy is another key technique, particularly for studying the P=O bond. mdpi.comrsc.org The stretching frequency of this bond is sensitive to its environment, making IR spectroscopy a useful probe for hydrogen bonding and other non-covalent interactions. rsc.org
Computational chemistry , especially DFT calculations, will continue to play a vital role. nih.govrsc.org These methods can be used to predict spectroscopic properties, calculate reaction energies, and model the structures of complex systems involving phosphine oxides. nih.govnih.gov For diphenyl(3-methylbutyl)phosphine oxide, computational studies could help to understand its conformational flexibility, electronic structure, and reactivity. rsc.org
The development of new methods for the isotopic analysis of organophosphorus compounds, potentially using techniques like Orbitrap mass analysis, could also provide new insights into their environmental fate and metabolic pathways. jsps.go.jp
Q & A
Q. What are the established synthetic methodologies for preparing diphenyl(3-methylbutyl)-phosphine oxide, and how can reaction parameters be optimized for higher yields?
Answer: Diphenyl(3-methylbutyl)phosphine oxide can be synthesized via palladium-catalyzed cross-coupling of benzyl phosphine oxides with alkyl halides. For example, a Pd(OAc)₂/Xantphos catalytic system effectively couples aryl bromides with phosphine oxide derivatives . Optimization involves:
- Solvent selection : Toluene or DMF improves reaction efficiency due to their polarity and stability at high temperatures.
- Temperature control : Reactions typically proceed at 80–110°C to balance kinetics and decomposition risks.
- Stoichiometry : A 1.2:1 molar ratio of alkyl halide to phosphine oxide precursor minimizes side reactions.
Deoxygenation strategies using trichlorosilane or related reagents (e.g., in isoindolinone phosphine oxide synthesis) can enhance purity . Yields for analogous compounds range from 70–75% under optimized conditions .
Q. How is diphenyl(3-methylbutyl)-phosphine oxide characterized using spectroscopic and analytical techniques?
Answer: Key characterization methods include:
- ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphine oxide formation, with shifts indicating electronic effects from the 3-methylbutyl group .
- FTIR : Strong P=O stretching vibrations at 1150–1250 cm⁻¹ and C-P signals at 650–750 cm⁻¹ .
- X-ray crystallography : Resolves steric interactions and bond angles (e.g., P=O bond lengths ~1.48 Å, as seen in dinaphthodioxaphosphepin analogs) .
- Elemental analysis : Validates purity (>97%) by matching calculated and observed C/H/N percentages .
Q. What are the common applications of diphenyl(3-methylbutyl)-phosphine oxide in organic synthesis and catalysis?
Answer: The compound serves as:
- Ligand precursor : Modifies transition-metal catalysts (e.g., Pd, Rh) for cross-coupling reactions, where the 3-methylbutyl group enhances steric bulk and stabilizes metal centers .
- Photoinitiator : Analogous to diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, it may initiate UV-cured polymerizations in stereolithography .
- Intermediate : Used in synthesizing isoindolinones via three-component reactions, with demonstrated biological activity in related phosphinoyl-functionalized derivatives .
Advanced Research Questions
Q. How do steric and electronic properties of the 3-methylbutyl group influence reactivity in catalytic systems?
Answer: The 3-methylbutyl group:
- Steric effects : Increases Tolman cone angles (~145–160°), limiting substrate access to metal centers and favoring mono-coordination in Pd complexes .
- Electronic effects : Electron-donating alkyl chains lower the P=O bond polarization, reducing Lewis acidity and altering transition-state energies in cross-coupling reactions. DFT studies on similar compounds show a 5–8 kJ/mol activation barrier difference between DCM and THF solvents .
- Practical implications : Steric bulk improves selectivity in asymmetric catalysis but may reduce turnover frequencies by 15–20% compared to less hindered analogs .
Q. What mechanistic insights explain stereochemical outcomes in reactions involving diphenyl(3-methylbutyl)-phosphine oxide?
Answer: Stereoselectivity arises from:
- Transition-state geometry : For Pd-catalyzed couplings, syn-periplanar alignment of the alkyl halide and phosphine oxide is favored, as shown in DFT models .
- Chiral environments : The 3-methylbutyl group induces axial chirality in dinaphthodioxaphosphepin analogs, with enantiomeric excess (ee) >90% achieved using resolved phosphine oxide ligands .
- Kinetic vs. thermodynamic control : Competing pathways (e.g., oxidative addition vs. ligand substitution) are distinguished via variable-temperature ³¹P NMR .
Q. How can computational methods resolve contradictions in reported catalytic activities or spectroscopic data?
Answer: Contradictions are addressed by:
- DFT benchmarking : Comparing calculated vs. experimental ³¹P NMR chemical shifts (error margins <2 ppm validate electronic structure models) .
- Solvent effect simulations : COSMO-RS models predict solvation energies to rationalize yield variations (e.g., 10% higher in toluene vs. DMF due to lower polarity) .
- Crystallographic data cross-validation : Overlaying X-ray structures of analogs identifies conformational differences affecting reactivity (e.g., dihedral angles >30° reduce catalytic turnover) .
Q. What safety protocols are recommended for handling diphenyl(3-methylbutyl)-phosphine oxide based on structural analogs?
Answer: Protocols adapted from structurally similar compounds include:
- Containment : Use glove boxes for weighing to minimize airborne exposure, as recommended for reproductive toxicants like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .
- Waste management : Quench residues with 10% NaOH to hydrolyze phosphine oxide bonds before disposal .
- Decomposition monitoring : Regular GC-MS checks detect volatile byproducts (e.g., benzene derivatives) formed under light or heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
